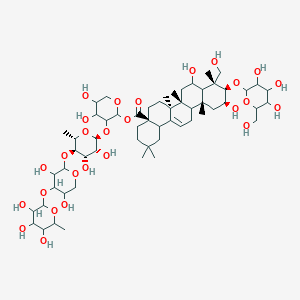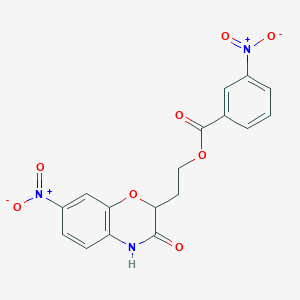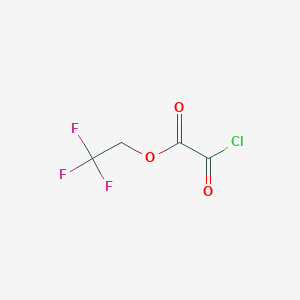
Mi-saponin A
Vue d'ensemble
Description
Mi-saponin A (MSA) is a type of oleanane saponin that was isolated from Madhuca latifolia seeds . It is found to be the most potent component among a mixture of saponins . Saponins are naturally occurring glycosides which are produced by various plant species with diverse biological properties . They are classified mainly into steroid and triterpenoid glycosides based on the structure of the hydrophobic aglycone unit .
Synthesis Analysis
The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered which can help boost the molecular research in this biosynthetic pathway .Molecular Structure Analysis
Mi-saponin A, like other saponins, is composed of a sapogenin and a sugar chain . They can be divided into triterpenoid or steroidal types according to the sapogenin differences . The sapogenin of triterpenoid saponins is a triterpenoid derivative composed of 30 carbon atoms and a basic skeleton of six isoprene units .Chemical Reactions Analysis
The initial step in saponin modification is oxidation through P450, which is followed by further modification reaction such as O-glycosylation by UGT .Physical And Chemical Properties Analysis
Saponins are high-molecular-weight glycosides, consisting of a sugar moiety linked to a triterpene or steroid aglycone . Many saponins have detergent properties, give stable foams in water, show haemolytic activity, have a bitter taste and are toxic to fish .Applications De Recherche Scientifique
Molecular Activities and Biosynthesis in Plants :
- Saponins, including Mi-saponin A, are produced by plants primarily for defense against pathogens and herbivores. Their complex biosynthesis involves enzymes like oxidosqualene cyclases (OSCs), cytochromes P450 (P450s), and UDP-glycosyltransferases (UGTs) (Augustin et al., 2011).
Biological and Pharmacological Activities :
- Saponins have demonstrated various pharmacological properties, making them valuable for drug research. They have shown potential in treating cardiovascular diseases, diabetes, and cancer, due to their abilities to regulate key signaling pathways and exhibit anti-inflammatory and immunomodulatory effects (Sun, Xie, & Ye, 2009).
Applications in Food, Cosmetics, and Pharmaceuticals :
- Due to their surfactant properties and biological activity, saponins like Mi-saponin A are used in food, cosmetics, and pharmaceuticals. This includes their use as natural biosurfactants in drug delivery systems, and in the development of functional foods and cosmetics (Güçlü-Üstündağ & Mazza, 2007).
Potential in Metabolic Syndrome Treatment :
- Saponins can serve as selective ligands for nuclear receptors, which are key targets in treating metabolic disorders. This positions Mi-saponin A as a potential therapeutic agent for diseases related to metabolic syndrome (Zhang, Zhong, Li, & Zhang, 2020).
Research on Extraction and Quantification :
- Advances in the extraction and quantification of saponins are crucial for their utilization in various applications. Efficient extraction techniques and quantification methods enhance the practical use of saponins in different industries (Cheok, Salman, & Sulaiman, 2014).
Role in Plant Physiology and Development :
- Studies have shown that saponins and their biosynthetic intermediates play significant roles in plant growth and development, suggesting their importance beyond just defense mechanisms (Moses, Papadopoulou, & Osbourn, 2014).
Orientations Futures
Mi-saponin A is a potent spermicidal molecule that may be explored further for its suitability as an effective component of vaginal contraceptive . Moreover, some products may be considered as effective and safe male contraceptives after clinical evaluation . Generally, natural products that have high potential to be used as drug candidates concerning male and vaginal contraception are limited .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-22-32(65)35(68)38(71)48(78-22)82-43-29(64)20-76-47(41(43)74)81-42-23(2)79-49(40(73)37(42)70)83-44-33(66)28(63)19-77-51(44)85-52(75)58-13-11-53(3,4)15-25(58)24-9-10-31-54(5)16-27(62)46(84-50-39(72)36(69)34(67)30(18-59)80-50)55(6,21-60)45(54)26(61)17-57(31,8)56(24,7)12-14-58/h9,22-23,25-51,59-74H,10-21H2,1-8H3/t22-,23-,25-,26+,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUSHZSCDGSFBF-NBHXUDFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(C[C@H]([C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)[C@@H]5CC(CC6)(C)C)C)O)O)C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020141 | |
| Record name | Mi-saponin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mi-saponin A | |
CAS RN |
54328-42-6 | |
| Record name | Mi-saponin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mi-saponin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)
methanone](/img/structure/B2798870.png)
![2-[(2-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2798877.png)
![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2798878.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2798879.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2798880.png)


![benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate](/img/structure/B2798885.png)
![methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2798886.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2798888.png)